molecular formula C6H14ClNO B1377397 2-(Aminomethyl)pent-4-en-1-ol hydrochloride CAS No. 1427379-14-3

2-(Aminomethyl)pent-4-en-1-ol hydrochloride

Cat. No. B1377397
CAS RN: 1427379-14-3
M. Wt: 151.63 g/mol
InChI Key: NAYRWHRZEZFIHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is synthesized through a chemical reaction between 4-penten-1-ol and formaldehyde, followed by the reduction of the imine formed.


Molecular Structure Analysis

The InChI code for this compound is "1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H" .


Physical And Chemical Properties Analysis

The molecular formula of this compound is “C6H14ClNO” and its molecular weight is 151.64 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .

Scientific Research Applications

Antibacterial and Non-cytotoxic Properties

2-(Aminomethyl)pent-4-en-1-ol hydrochloride derivatives exhibit interesting biological activities. Notably, enaminones, compounds related to this chemical, have demonstrated non-cytotoxic properties and mild antibacterial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in the development of non-toxic agents with antibacterial properties (Cindrić et al., 2018).

Synthesis of Unnatural α-Amino Acid Derivatives

Research indicates that 2-(Aminomethyl)pent-4-en-1-ol hydrochloride can be involved in the synthesis of highly substituted unnatural α-amino esters. These esters are prepared through a Pd(II)-catalyzed three-component coupling method, implying its utility in complex chemical synthesis processes, specifically in generating amino acid derivatives with potential pharmaceutical applications (Hopkins & Malinakova, 2007).

Anti-tumor Activity

Derivatives of 2-(Aminomethyl)pent-4-en-1-ol hydrochloride, specifically dimethyltin-derived compounds, have shown promising results in preliminary in vitro antitumor activities against various human tumor cell lines. These findings open doors to further exploration of these compounds in cancer therapy (Arjmand et al., 2013).

Synthesis of Electrochromic Materials

2-(Aminomethyl)pent-4-en-1-ol hydrochloride has been utilized in the synthesis of electrochromic materials. Specifically, its water-soluble derivative, EDOT-MeNH2·HCl, when electropolymerized, forms polymers with excellent electrochromic properties, highlighting its potential in the development of new materials for electronic applications (Sun et al., 2016).

Enzyme Inhibition and Antibacterial Activity

Compounds synthesized from 2-(Aminomethyl)pent-4-en-1-ol hydrochloride have demonstrated significant inhibition of adenosine deaminase, an enzyme involved in purine metabolism. This indicates potential therapeutic applications in conditions related to enzyme activity. Moreover, some derivatives have shown moderate antibacterial activity against Gram-positive microorganisms, underscoring their potential as antimicrobial agents (Gasparyan et al., 2015).

Safety and Hazards

While specific safety and hazards information for this compound is not explicitly mentioned in the search results, it is generally recommended to use personal protective equipment as required, ensure adequate ventilation, remove all sources of ignition, take precautionary measures against static discharges, and avoid releasing it into the environment .

properties

IUPAC Name

2-(aminomethyl)pent-4-en-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-3-6(4-7)5-8;/h2,6,8H,1,3-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYRWHRZEZFIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)pent-4-en-1-ol hydrochloride

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